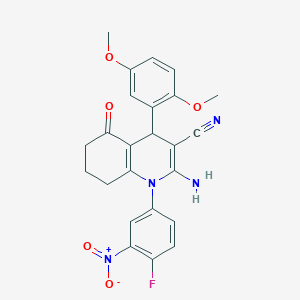![molecular formula C24H23N5O2 B446374 N'~4~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446374.png)
N'~4~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally related to quinoline derivatives.
Uniqueness
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyrazole rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C24H23N5O2 |
|---|---|
Peso molecular |
413.5g/mol |
Nombre IUPAC |
N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c1-4-29-15-17(16(2)28-29)14-25-27-24(30)20-13-22(19-10-6-8-12-23(19)31-3)26-21-11-7-5-9-18(20)21/h5-15H,4H2,1-3H3,(H,27,30)/b25-14+ |
Clave InChI |
PBZSTZGACMTJSK-AFUMVMLFSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
SMILES isomérico |
CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
SMILES canónico |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]benzohydrazide](/img/structure/B446293.png)
![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446294.png)
![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
![4-tert-butyl-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B446296.png)
![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446299.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)


![Isopropyl 4-(4-sec-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446303.png)
![2-{4-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B446304.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B446306.png)
![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)

![4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE](/img/structure/B446313.png)
